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Compound of Interest

Compound Name: Oxirene

Cat. No.: B085696 Get Quote

This technical support center provides essential information, troubleshooting guides, and

detailed protocols for researchers investigating the computational and experimental existence

of oxirene. For decades, this highly strained, antiaromatic molecule has been a subject of

intense debate, primarily questioning whether it can exist as a true intermediate or is merely a

fleeting transition state.[1][2] Recent experimental breakthroughs have provided strong

evidence for its existence, reshaping the focus of ongoing research.[3][4]

Frequently Asked Questions (FAQs)
Q1: What is oxirene and why is it scientifically significant?

A1: Oxirene (c-C₂H₂O) is a heterocyclic molecule with a three-membered ring containing two

carbon atoms and one oxygen atom.[1] Its significance stems from several key properties:

High Ring Strain: The three-membered ring forces bond angles far from their ideal values,

making the molecule highly energetic.

Hückel Antiaromaticity: It possesses 4π electrons, which makes it electronically unstable and

highly reactive.[1]

Role in Reaction Mechanisms: It has long been proposed as a key, yet elusive, intermediate

in the Wolff rearrangement, a fundamental reaction in organic chemistry that converts α-

diazoketones into ketenes.[5][6]
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Q2: What is the core of the "oxirene computational existence problem"?

A2: The problem centers on whether oxirene is a genuine intermediate or merely a transition

state on the C₂H₂O potential energy surface.[2]

An intermediate corresponds to a local minimum on the potential energy surface. It has a

finite, albeit potentially very short, lifetime and, in principle, can be isolated or detected.[7][8]

A transition state is an energy maximum along a reaction coordinate. It represents the

highest energy point as reactants convert to products, has a fleeting existence (lasting only

for the duration of a bond vibration), and cannot be isolated.[9] For many years, numerous

computational studies using lower levels of theory failed to find a local energy minimum for

oxirene, suggesting it was only a transition state for the interconversion of its isomers.[2]

Q3: Has the existence of oxirene been experimentally proven?

A3: Yes. In a significant 2023 study, researchers reported the first unambiguous gas-phase

detection of the oxirene molecule.[3][10] The team synthesized oxirene in low-temperature (5

K) ices and identified it using photoionization reflectron time-of-flight mass spectrometry (PI-

ReTOF-MS) upon sublimation.[4] This discovery provides definitive evidence that oxirene can

exist as a stable molecule with a measurable lifetime (at least 8 ± 2 microseconds in their

experiment), resolving a long-standing chemical mystery.[3]

Q4: What are the primary isomers of oxirene and how do their energies compare?

A4: The C₂H₂O potential energy surface features several isomers. The most relevant are

ketene (H₂CCO), formylcarbene (HC(O)CH), and ethynol (HCCOH). Computationally, ketene is

the most stable isomer by a significant margin.[11][12] High-level calculations place oxirene at

a much higher energy, explaining its instability and tendency to rearrange.

Computational Troubleshooting Guide
This guide addresses common issues encountered during quantum chemical simulations of

oxirene.

Q1: My geometry optimization of oxirene collapses into the ketene structure. How can I

prevent this?
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A1: This is a common outcome due to oxirene's shallow potential energy well.

Use High-Level Theory: Standard Density Functional Theory (DFT) with some common

functionals may not be sufficient to locate the minimum. Use robust, high-accuracy methods

like Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).[11]

Wavefunction-based methods like MP2 can also be more reliable than some DFT functionals

for such strained systems.[13]

Choose an Adequate Basis Set: Employ a sufficiently large and flexible basis set, such as

Dunning's correlation-consistent sets (e.g., cc-pVTZ, aug-cc-pVTZ), to accurately describe

the electronic structure.

Start with C₂ᵥ Symmetry: Ensure your initial input geometry for oxirene is perfectly

symmetric (C₂ᵥ). This helps the optimization algorithm search for the correct stationary point

on the potential energy surface. Any initial asymmetry can bias the calculation towards the

more stable ketene isomer.

Q2: My calculation finished, but a frequency analysis shows one imaginary frequency. What

does this indicate?

A2: A single imaginary frequency confirms that the structure you found is not a minimum but a

first-order saddle point, i.e., a transition state.[9] The vibrational mode associated with this

imaginary frequency shows the atomic motions along the reaction coordinate that leads away

from the transition state, typically towards ring-opening to form formylcarbene, which then

rapidly rearranges to ketene. To find the true intermediate, you must use a more accurate

computational method as described in Q1.

Q3: How do I definitively confirm that my calculated oxirene structure is a true intermediate?

A3: You must satisfy two computational criteria:

Successful Geometry Optimization: The optimization algorithm must converge to a stationary

point on the potential energy surface.

All Real Frequencies: A subsequent vibrational frequency calculation, performed at the exact

same level of theory, must yield zero imaginary frequencies (NImag=0). This proves the

stationary point is a local energy minimum.[8]
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Data Presentation
Table 1: Calculated Relative Energies of C₂H₂O Species
This table summarizes the relative energies (in kJ/mol) of oxirene and the transition state (TS)

for its ring-opening, relative to the most stable isomer, ketene. Data is illustrative and based on

representative high-level computations from the literature.[3][11]

Species Method/Basis Set Relative Energy (kJ/mol)

Ketene CCSD(T)/cc-pVQZ 0.0 (Reference)

Oxirene CCSD(T)/cc-pVQZ ~325

Ring-Opening TS CCSD(T)/cc-pVQZ ~335

Formylcarbene CCSD(T)/cc-pVQZ ~330

Note: Energies are highly sensitive to the level of theory. Zero-point vibrational energy (ZPVE)

corrections can also influence the relative ordering and barrier heights.[12]

Table 2: Key Calculated Vibrational Frequencies for
Oxirene
Spectroscopic identification relies on matching experimental spectra to predicted vibrational

frequencies. Below are representative harmonic frequencies (in cm⁻¹) for oxirene calculated at

a high level of theory.
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Vibrational Mode Symmetry Frequency (cm⁻¹) Description

ν₁ a₁ ~3250
Symmetric C-H

Stretch

ν₂ a₁ ~1800 C=C Stretch

ν₃ a₁ ~1050
Symmetric Ring

Deformation

ν₄ b₂ ~3200
Asymmetric C-H

Stretch

ν₅ b₂ ~950 Asymmetric C-H Rock

ν₆ b₂ ~700
Asymmetric Ring

Deformation

Protocols
Protocol 1: High-Accuracy Computational Investigation
of Oxirene
This protocol outlines the steps to computationally verify oxirene as a true energy minimum

using common quantum chemistry software (e.g., Gaussian).

Construct Initial Geometry: Create an input file with oxirene coordinates enforcing C₂ᵥ

symmetry.

Select Method and Basis Set: Choose a high-accuracy level of theory.

Example Keyword: # CCSD(T)/aug-cc-pVTZ

Perform Geometry Optimization: Run a geometry optimization to find the nearest stationary

point.

Example Keyword: Opt

Verify Convergence: Ensure the optimization job terminates normally and meets all

convergence criteria.
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Perform Frequency Analysis: Using the optimized geometry from the previous step, run a

frequency calculation at the identical level of theory.

Example Keyword: Freq

Analyze Results: Check the output of the frequency calculation. The structure is a true

intermediate if and only if the line "NImag=" reads 0. If it is 1 or more, the structure is a

saddle point.

Protocol 2: Conceptual Workflow for Experimental
Detection via Matrix Isolation
This protocol is based on the successful gas-phase detection of oxirene.[3][4]

Matrix Preparation: Co-deposit a precursor mixture (e.g., acetaldehyde and methanol) onto a

cryogenic surface (e.g., a silver mirror) held at ~5-10 K inside a high-vacuum chamber.

In-Situ Generation: Irradiate the ice with energetic electrons. This process cleaves weaker

bonds in the precursor molecules to generate key reactive species, such as ketene, in situ.

Isomerization and Trapping: The energy from electron bombardment induces the

isomerization of ketene to oxirene. The newly formed, highly energetic oxirene is

immediately stabilized ("trapped") by transferring its excess internal energy to the vibrational

modes of the surrounding methanol matrix, preventing its immediate decomposition.[3]

Temperature Programmed Desorption (TPD): Slowly and linearly heat the cryogenic surface.

As the temperature rises, molecules sublime from the ice into the gas phase.

Isomer-Specific Detection: Couple the TPD process with a sensitive, isomer-specific mass

spectrometer, such as a photoionization reflectron time-of-flight (PI-ReTOF) instrument. Use

a soft ionization source (e.g., vacuum ultraviolet light) tuned to an energy that selectively

ionizes oxirene without causing fragmentation, allowing its mass-to-charge ratio to be

cleanly detected.
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The Central Question

Two Possibilities on the Potential Energy Surface

Is Oxirene a true intermediate?

Intermediate

Exists in a local energy minimum
(Real Vibrational Frequencies)

YES
(Shallow Well)

Transition State

Exists at an energy maximum
(One Imaginary Frequency)

NO
(Saddle Point)

Click to download full resolution via product page

Caption: A diagram illustrating the core dilemma of the oxirene existence problem.
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result success fail 1. Define C₂ᵥ Geometry

2. Optimize Geometry
(High-Level Theory)

3. Calculate Vibrational
Frequencies

Analyze Frequencies

Result:
True Intermediate

 NImag = 0 

Result:
Transition State

 NImag ≥ 1 
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Caption: Computational workflow for verifying the nature of an oxirene stationary point.
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Simplified Wolff Rearrangement

α-Diazoketone Ketocarbene- N₂ Oxirene
(Intermediate)Ring Closure

Ring Opening Ketene
(Product)

Rearrangement

Click to download full resolution via product page

Caption: Simplified reaction pathway showing oxirene's role in the Wolff rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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